molecular formula C22H24ClN5O3 B2452199 1-(4-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide CAS No. 1396783-06-4

1-(4-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2452199
CAS No.: 1396783-06-4
M. Wt: 441.92
InChI Key: BYPSIVKTUPAKPP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-31-15-14-27-21(30)28(26-25-27)19-10-8-18(9-11-19)24-20(29)22(12-2-3-13-22)16-4-6-17(23)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSIVKTUPAKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide, referred to as compound 1396783-06-4, is a synthetic organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24ClN5O3
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 1396783-06-4

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the tetrazole moiety have demonstrated efficacy against various bacterial strains. In vitro studies have shown that compounds with a similar scaffold can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis .

Antihypertensive Effects

The tetrazole group is known for its role in antihypertensive agents. Compounds with this moiety have been shown to act as antagonists at angiotensin II receptors (AT1), leading to reduced blood pressure through non-competitive inhibition . This suggests that this compound may exhibit similar properties.

Enzyme Inhibition

Compounds containing piperidine and oxadiazole structures have demonstrated enzyme inhibition capabilities, particularly against acetylcholinesterase and urease enzymes. The biological activity of these compounds is often attributed to their ability to interact with active sites via hydrogen bonding and hydrophobic interactions .

The proposed mechanism of action for compounds with similar structures includes:

  • Receptor Binding : The presence of the tetrazole ring enhances binding affinity to specific receptors, such as AT1 receptors.
  • Enzyme Interaction : The hydrophobic regions of the molecule facilitate interaction with target enzymes, leading to inhibition.

Data Tables

Activity Type Target Organism/Enzyme Efficacy Reference
AntimicrobialSalmonella typhiModerate to Strong
AntihypertensiveAT1 ReceptorsHigh
Enzyme InhibitionAcetylcholinesteraseStrong

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Screening : A study evaluated a series of tetrazole derivatives and found that those similar to our compound exhibited significant antibacterial activity against multiple strains, including Bacillus subtilis and Escherichia coli .
  • Antihypertensive Research : Research on tetrazole-containing compounds showed that they effectively lower blood pressure in animal models by blocking AT1 receptors, suggesting that our compound may have similar therapeutic potential .
  • Enzyme Interaction Studies : Investigations into the binding interactions of structurally related compounds revealed strong inhibitory effects on urease and acetylcholinesterase, indicating potential applications in treating conditions like hypertension and Alzheimer's disease .

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